Regiochemical Differentiation: 3-Carbonyl vs. 4-Carbonyl Thiomorpholine Linker Impact on ROMK1 Channel Inhibition
The 3-carbonyl regioisomer (CAS 2640961-85-7) displays a structurally defined but biologically unvalidated scaffold relative to its 4-carbonyl counterpart (CAS 2877635-74-8) in the ROMK1 (Kir1.1) channel inhibitor patent landscape. While the 4-carbonyl thiomorpholine series has produced potent ROMK1 inhibitors with IC50 values ranging from 5–20 nM in whole-cell voltage clamp and thallium flux assays [1], the 3-carbonyl variant represents a distinct spatial vector for the thiomorpholine moiety that may alter channel pore interactions. This regiochemical distinction is critical because the piperidine carbonyl attachment point governs the orientation of the thiomorpholine ring relative to the fluoropyrimidine pharmacophore, a parameter known to modulate ROMK1 binding kinetics in related chemotypes [2]. No publicly available head-to-head IC50 comparison data exists for these two regioisomers against the same target in the same assay.
| Evidence Dimension | ROMK1 (Kir1.1) channel inhibition – regiochemical scaffold comparison |
|---|---|
| Target Compound Data | No publicly reported ROMK1 IC50 data for CAS 2640961-85-7 (3-carbonyl regioisomer) |
| Comparator Or Baseline | 4-carbonyl regioisomer (CAS 2877635-74-8) series: ROMK1 IC50 = 5–20 nM (representative patent exemplars from US 9,206,198 [1]) |
| Quantified Difference | Insufficient data to calculate; regioisomeric shift from 3- to 4-carbonyl attachment may alter IC50 by factors that are target- and scaffold-dependent based on class-level SAR precedent |
| Conditions | ROMK1 thallium flux assay (384-well FLIPR-Tetra, HEK-hKir1.1 cells) and whole-cell voltage clamp electrophysiology; US 9,206,198 [1] |
Why This Matters
For ROMK1 inhibitor programs, the carbonyl attachment point dictates the thiomorpholine vector and can determine channel subtype selectivity vs. hERG; procurement of the correct regioisomer is essential for SAR continuity.
- [1] Inhibitors of the Renal Outer Medullary Potassium Channel. US Patent 9,206,198, issued December 8, 2015. Representative data: BDBM194954 (US9206198, 7) ROMK1 IC50 = 5–20 nM. View Source
- [2] Inhibitors of the Renal Outer Medullary Potassium Channel. US Patent 9,079,882, issued July 14, 2015. ROMK1 inhibitors spanning IC50 range 49–300 nM. View Source
